Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide
Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the compound in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond significantly influences the coupling constant between the vinylic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinylic) | 6.1 - 6.3 | Doublet | ~12-13 |
| H-β (vinylic) | 7.0 - 7.2 | Doublet | ~12-13 |
| H-2, H-6 (aromatic) | 7.8 - 8.0 | Doublet | ~8-9 |
| H-3, H-5 (aromatic) | 8.2 - 8.4 | Doublet | ~8-9 |
| -COOH | 12.0 - 13.0 | Broad Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carboxyl) | 166 - 168 |
| C-α (vinylic) | 118 - 120 |
| C-β (vinylic) | 140 - 142 |
| C-1 (aromatic) | 140 - 142 |
| C-2, C-6 (aromatic) | 129 - 131 |
| C-3, C-5 (aromatic) | 123 - 125 |
| C-4 (aromatic) | 148 - 150 |
Note: Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-carbon double bond.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (alkene, cis) | 1630 - 1645 | Medium |
| NO₂ asymmetric stretch | 1510 - 1530 | Strong |
| NO₂ symmetric stretch | 1340 - 1360 | Strong |
| C-O stretch (carboxylic acid) | 1280 - 1320 | Medium |
| =C-H bend (cis) | 675 - 730 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV region, arising from π-π* transitions within the conjugated system. The less planar cis-isomer typically exhibits a slightly blue-shifted λmax and a lower molar absorptivity compared to its trans counterpart.
| Parameter | Value | Solvent |
| λmax | ~262 nm | Ethanol or Methanol |
| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ | Ethanol or Methanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.
Workflow and Data Analysis
The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic acid is outlined below.
Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.
